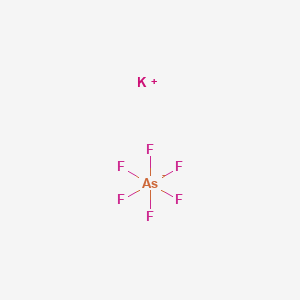

Potassium hexafluoroarsenate

Descripción

Propiedades

IUPAC Name |

potassium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.K/c2-1(3,4,5,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITNVAZRXJOPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066150 | |

| Record name | Potassium hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.0103 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17029-22-0 | |

| Record name | Potassium hexafluoroarsenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaflurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017029220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenate(1-), hexafluoro-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HEXAFLUOROARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7TYZ7585F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Hexafluoroarsenate (KAsF₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of potassium hexafluoroarsenate (KAsF₆), an inorganic salt with applications in specialized chemical synthesis.[1][2] The document details established synthetic methodologies, emphasizing the critical safety protocols required due to the hazardous nature of the arsenic- and fluorine-containing precursors. Furthermore, it outlines key analytical techniques for the structural and purity verification of the final product, offering a holistic resource for researchers in relevant fields.

Introduction: The Significance of Potassium Hexafluoroarsenate

Potassium hexafluoroarsenate (KAsF₆) is a white, crystalline solid that serves as a source of the non-coordinating hexafluoroarsenate anion ([AsF₆]⁻).[1][3] This anion's high stability and low nucleophilicity make KAsF₆ a valuable reagent in various areas of chemistry, particularly in organometallic and coordination chemistry, where it can be used to isolate and stabilize highly reactive cationic species. Historically, it has also seen use as a wood preservative and in other biocide applications, though these have largely been discontinued due to toxicity concerns.

The synthesis of KAsF₆ is a process that demands meticulous attention to detail and stringent safety measures. The primary precursors, which include arsenic pentafluoride (AsF₅) and hydrofluoric acid (HF), are highly toxic and corrosive. Therefore, a thorough understanding of the reaction chemistry and handling protocols is paramount for a safe and successful synthesis.

Synthetic Methodologies: A Critical Analysis

Several synthetic routes to potassium hexafluoroarsenate have been established. The choice of method often depends on the available starting materials, the desired scale of the reaction, and the equipment available. This section will detail the most common and scientifically validated approaches.

Direct Combination of Arsenic Pentafluoride and Potassium Fluoride

This is the most direct and conceptually simple method for the preparation of KAsF₆.[3] The reaction involves the direct combination of gaseous arsenic pentafluoride with solid potassium fluoride.

Reaction:

AsF₅ (g) + KF (s) → KAsF₆ (s)

Causality and Experimental Considerations:

This reaction is a Lewis acid-base reaction, where the Lewis acidic AsF₅ accepts a fluoride ion from the Lewis basic KF. The reaction is typically carried out in a sealed, robust reactor made of materials resistant to fluoride attack, such as Monel or stainless steel, under anhydrous conditions to prevent the formation of byproducts. The potassium fluoride should be thoroughly dried before use. While straightforward, this method requires the direct handling of arsenic pentafluoride, a highly toxic and volatile gas, necessitating specialized equipment and a high level of expertise in handling hazardous materials.

Synthesis via Arsenic Pentachloride in Hydrofluoric Acid

An alternative route that avoids the direct use of arsenic pentafluoride gas involves the reaction of arsenic pentachloride (AsCl₅) with potassium chloride (KCl) in anhydrous hydrofluoric acid (HF).

Reaction:

AsCl₅ + KCl + 6HF → KAsF₆ + 6HCl

Causality and Experimental Considerations:

In this method, the anhydrous HF serves as both a reactant and a solvent. The fluoride ions from HF displace the chloride ions in AsCl₅ to form the [AsF₆]⁻ anion, while the displaced chloride ions react with the excess HF to form hydrogen chloride (HCl), which is evolved as a gas. The potassium chloride provides the counter-ion for the hexafluoroarsenate anion. This method is often preferred as it utilizes a solid arsenic precursor, which can be easier to handle than gaseous AsF₅. However, the use of anhydrous hydrofluoric acid still presents significant hazards and requires specialized equipment and safety protocols.

Synthesis Involving Potassium Perbromate and Hydrofluoric Acid

A less common but documented method involves the use of potassium perbromate (KBrO₄) in the presence of arsenic pentafluoride and potassium fluoride in hydrofluoric acid.[3]

Reaction:

KBrO₄ + 3HF + 2AsF₅ + KF → KAsF₆ + AsF₆[H₃O]

Causality and Experimental Considerations:

This reaction is more complex and the exact role of potassium perbromate is not fully elucidated in readily available literature, but it likely participates in a series of redox and fluorination reactions. This method is generally not the preferred route due to its complexity and the use of multiple hazardous reagents.

Experimental Protocols: A Step-by-Step Guide

Due to the extreme hazards associated with the reagents, detailed, validated experimental procedures from peer-reviewed literature or established chemical synthesis resources are essential. The following is a generalized protocol for the synthesis of KAsF₆ via the arsenic pentachloride route, which should be adapted and performed only by experienced chemists in a well-equipped laboratory with appropriate safety measures in place.

WARNING: This procedure involves highly toxic and corrosive materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed in a certified fume hood with appropriate personal protective equipment.

Synthesis of KAsF₆ from AsCl₅ and HF

Materials and Equipment:

-

Arsenic pentachloride (AsCl₅)

-

Potassium chloride (KCl), dried

-

Anhydrous hydrofluoric acid (HF)

-

Fluoropolymer (e.g., PFA, FEP) or Monel reaction vessel with a gas outlet

-

Stirring mechanism (magnetic or overhead)

-

Apparatus for trapping evolved HCl gas (e.g., a bubbler with a basic solution)

-

Inert atmosphere (e.g., dry nitrogen or argon) supply

-

Filtration apparatus (e.g., Büchner funnel made of a resistant material)

-

Vacuum oven

Procedure:

-

Preparation: Ensure all glassware and equipment are scrupulously dried. The reaction vessel should be purged with a dry, inert gas.

-

Charging the Reactor: In the inert atmosphere, carefully charge the reaction vessel with equimolar amounts of finely ground, dry potassium chloride and arsenic pentachloride.

-

Addition of Anhydrous HF: Cool the reaction vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly and cautiously condense anhydrous hydrofluoric acid into the reaction vessel with stirring. A significant excess of HF is typically used.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature with continuous stirring. The reaction will evolve hydrogen chloride gas, which must be safely vented and neutralized in a basic scrubber. The reaction is typically allowed to proceed for several hours to ensure completion.

-

Isolation of the Product: Once the reaction is complete, the excess hydrofluoric acid is carefully removed by distillation under reduced pressure or by evaporation in a stream of inert gas.

-

Washing and Drying: The resulting solid is washed with a small amount of a suitable anhydrous solvent (e.g., diethyl ether) to remove any residual soluble impurities and then dried under vacuum.

Purification: Recrystallization

The crude potassium hexafluoroarsenate can be purified by recrystallization to remove any unreacted starting materials or byproducts.

Principle: The principle of recrystallization is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[2] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[2][4]

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For KAsF₆, anhydrous acetonitrile or isopropyl alcohol have been reported as effective recrystallization solvents.

Generalized Recrystallization Procedure:

-

Dissolution: In a fume hood, the crude KAsF₆ is dissolved in a minimum amount of the hot recrystallization solvent with stirring.

-

Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution should be filtered through a pre-heated filter to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.[5] Slow cooling generally leads to the formation of larger, purer crystals.[5]

-

Isolation of Crystals: The purified crystals are collected by filtration, for example, using a Büchner funnel.[6]

-

Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: The purified crystals are dried under vacuum to remove all traces of the solvent.

Characterization of Potassium Hexafluoroarsenate

The identity and purity of the synthesized KAsF₆ must be confirmed through various analytical techniques.

Vibrational Spectroscopy (FT-IR and Raman)

-

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify the characteristic vibrational modes of the [AsF₆]⁻ anion. The spectrum is typically recorded on a solid sample, often as a KBr pellet.[7]

-

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR and is also sensitive to the vibrational modes of the [AsF₆]⁻ anion.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: ¹⁹F NMR spectroscopy is a powerful tool for characterizing hexafluoroarsenate compounds. The ¹⁹F NMR spectrum of the [AsF₆]⁻ anion should exhibit a characteristic signal.[9][10]

X-ray Diffraction (XRD)

-

Powder XRD: Powder X-ray diffraction can be used to confirm the crystalline phase of the synthesized KAsF₆ and to check for the presence of any crystalline impurities.

-

Single-Crystal XRD: For an unambiguous structural determination, single-crystal X-ray diffraction can be performed if suitable single crystals can be grown. This technique provides precise information about bond lengths, bond angles, and the crystal packing.

Elemental Analysis

Elemental analysis can be performed to determine the percentage composition of potassium, arsenic, and fluorine in the synthesized compound, which can be compared with the theoretical values for KAsF₆.

Safety and Handling: A Paramount Concern

The synthesis of potassium hexafluoroarsenate involves the use of extremely hazardous materials. Strict adherence to safety protocols is non-negotiable.

Hazards of Reactants and Products

-

Arsenic Pentafluoride (AsF₅): AsF₅ is a highly toxic, corrosive, and volatile gas. It is a known carcinogen and can cause severe burns upon contact with skin and eyes. Inhalation can be fatal.

-

Arsenic Pentachloride (AsCl₅): AsCl₅ is a toxic and corrosive solid. It reacts with moisture to produce hydrochloric acid and arsenic compounds.

-

Anhydrous Hydrofluoric Acid (HF): HF is an extremely corrosive and toxic liquid and gas. It can cause severe, deep-tissue burns that may not be immediately painful. Systemic toxicity can occur from skin contact.

-

Potassium Hexafluoroarsenate (KAsF₆): KAsF₆ is toxic if swallowed or inhaled.[7] It is also very toxic to aquatic life with long-lasting effects.[7]

Mandatory Safety Precautions

-

Engineering Controls: All work must be conducted in a properly functioning chemical fume hood. For handling AsF₅ gas, a glovebox or a dedicated gas handling system is recommended.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Gloves: Use appropriate chemical-resistant gloves (e.g., neoprene, nitrile) and consider double-gloving.

-

Body Protection: A lab coat, chemical-resistant apron, long pants, and closed-toe shoes are required.

-

-

Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Calcium gluconate gel should be available as a first-aid treatment for HF burns. All personnel must be trained in the specific hazards and emergency procedures.

Data Presentation

| Property | Value |

| Chemical Formula | KAsF₆ |

| Molar Mass | 228.01 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 400 °C (decomposes) |

| Solubility | Soluble in anhydrous HF, acetonitrile |

Visualizations

Synthesis Workflow Overview

Caption: Relationship between chemical hazards and required safety protocols.

Conclusion

The synthesis of potassium hexafluoroarsenate is a challenging yet essential procedure for accessing the versatile [AsF₆]⁻ anion. This guide has outlined the primary synthetic routes, with a focus on providing a framework for a safe and effective laboratory preparation. The paramount importance of understanding and implementing stringent safety protocols when handling the hazardous precursors cannot be overstated. By following the principles of careful experimental design, purification, and thorough characterization, researchers can confidently and safely prepare KAsF₆ for its various applications in advanced chemical synthesis.

References

-

Wikipedia. Potassium hexafluoroarsenate. [Link]

-

PubChem. Potassium hexafluoroarsenate. [Link]

-

SpectraBase. HEXAFLUOROARSENATE ANION - Optional[19F NMR] - Chemical Shifts. [Link]

-

Analysis of SF6 decomposed products by fibre‐enhanced Raman spectroscopy for gas‐insulated switchgear diagnosis - ResearchGate. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

VPL. Sulfur hexaflouride (SF6). [Link]

-

PubChem. Hexafluoroarsenate. [Link]

-

Materials Project. mp-3042: K2SiF6 (Cubic, Fm-3m, 225). [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

Syntheses of [F5TeNH3][AsF6], [F5TeN(H)Xe][AsF6], and F5TeNF2 and Characterization by Multi-NMR and Raman Spectroscopy and by El - SciSpace. [Link]

-

TU Graz. CIF files and programs to visualize crystal structures. [Link]

-

ResearchGate. Raman spectrum of SF6 decomposed products. (a) SO2F2 (5000 × 10⁻⁶),... [Link]

-

Hexafluoroantimony (V) salts of the cationic Ti(IV) fluoride non metallocene complexes [TiF3(MeCN)3]. [Link]

-

Recrystallization. [Link]

-

Materials Project. mp-8652: SF6 (trigonal, P-3m1, 164). [Link]

-

ResearchGate. Mass spectra of SF6 in electron ionisation mass spectrometry and... [Link]

-

RSC Education. Purifying by recrystallisation | 16–18 years | Resource. [Link]

-

PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

-

SpectraBase. HEXAFLUOROALUMINATE ANION - Optional[19F NMR] - Chemical Shifts. [Link]

-

precisionFDA. POTASSIUM HEXAFLUOROARSENATE. [Link]

-

American Elements. Potassium Hexafluoroarsenate(V). [Link]

-

Materials Project. mp-13002: K2SiF6 (Hexagonal, P6_3mc, 186). [Link]

-

Crystallography Open Database. Search results. [Link]

-

The Journal of Chemical Physics. The Molecular Structure of MoF6, WF6, and UF6 from Infrared and Raman Spectra. [Link]

Sources

- 1. CAS 17029-22-0: Potassium hexafluoroarsenate | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Potassium hexafluoroarsenate - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. praxilabs.com [praxilabs.com]

- 6. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 7. Potassium hexafluoroarsenate | AsF6K | CID 159810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. Hexafluoroarsenate | AsF6- | CID 23515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystallographic Architecture and Synthetic Utility of Potassium Hexafluoroarsenate (KAsF₆)

Part 1: Executive Summary & Core Directive

Potassium hexafluoroarsenate (KAsF₆) represents a critical class of inorganic salts containing the non-coordinating hexafluoroarsenate anion, [AsF₆]⁻.[1] While often overshadowed by its phosphate analog (KPF₆), KAsF₆ offers distinct advantages in specific crystallographic stability and hydrolytic resistance profiles essential for stabilizing reactive cationic intermediates in drug development and catalysis.[1]

This guide moves beyond basic property listing to provide a mechanistic understanding of its rhombohedral crystal packing , vibrational spectroscopy signatures , and high-purity synthesis protocols .[1]

Part 2: Crystallographic Architecture

The structural integrity of KAsF₆ is defined by the packing efficiency of the large potassium cation against the octahedral [AsF₆]⁻ anion. Understanding this lattice is crucial for predicting solubility behavior and phase stability during thermal processing.[1]

Crystal System and Space Group

At ambient temperatures, KAsF₆ crystallizes in the Rhombohedral system. Unlike the ideal cubic structures found in some high-temperature phases of similar salts, the room-temperature phase undergoes a slight distortion due to the size mismatch between K⁺ and the [AsF₆]⁻ octahedra.

-

Space Group:

(No. 148) or -

Lattice Type: Distorted CsCl-type packing.

-

High-Temperature Phase: Above ~300°C, a transition to a Cubic (

) rock-salt structure is often observed.[1]

Coordination Environment

The crystal lattice is built upon discrete ions:

-

Anion ([AsF₆]⁻): A near-perfect octahedron with

point group symmetry.[1] The As–F bond length is typically 1.71–1.72 Å .[1] -

Cation (K⁺): Occupies a distorted 12-coordinate site (anticuboctahedron) formed by fluorine atoms from neighboring anions.[1]

Structural Hierarchy Diagram

The following diagram illustrates the crystallographic logic governing the KAsF₆ lattice.

Figure 1: Crystallographic hierarchy of KAsF₆ showing phase dependence and ionic components.

Part 3: Synthesis & Purification Protocol

Safety Warning: This protocol involves Hydrofluoric Acid (HF) and Arsenic compounds .[1] HF is a contact poison that causes deep tissue necrosis and systemic toxicity.[1] Arsenic is highly toxic.[1] All work must be performed in a functioning fume hood with full PPE (neoprene gloves, face shield, apron) and calcium gluconate gel immediately available.[1]

The Neutralization Pathway

The most reliable method for generating high-purity KAsF₆ crystals for diffraction or catalytic use is the neutralization of hexafluoroarsenic acid.

Reagents:

-

Arsenic Pentafluoride (AsF₅) or Arsenic Pentoxide (As₂O₅) dissolved in HF.[1]

-

Potassium Fluoride (KF) or Potassium Hydroxide (KOH).[1]

-

Anhydrous Hydrogen Fluoride (aHF) or 48% Aqueous HF.[1]

Protocol:

| Step | Action | Mechanistic Rationale |

| 1. Precursor Prep | Dissolve As₂O₅ in excess 48% aqueous HF in a PTFE beaker.[1] | Generates hexafluoroarsenic acid ( |

| 2.[1] Neutralization | Slowly add stoichiometric KF (dissolved in minimal water) to the acid solution.[1] | Drives precipitation.[1][2] |

| 3. Crystallization | Evaporate the solution gently on a steam bath until crystals form.[1] Do not boil to dryness. | Slow evaporation promotes the formation of the rhombohedral phase with minimal defects. |

| 4. Purification | Recrystallize from hot water or anhydrous HF (if strictly anhydrous material is needed).[1] | KAsF₆ is moderately soluble in hot water but crystallizes well upon cooling.[1] |

| 5. Drying | Dry under vacuum at 100°C for 24 hours. | Removes surface moisture.[1] KAsF₆ is not hygroscopic, but surface water can hydrolyze the anion over time.[1] |

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for high-purity KAsF₆.[1]

Part 4: Characterization & Validation[1]

To validate the synthesized material, researchers must rely on vibrational spectroscopy and diffraction data.

Vibrational Spectroscopy (Raman/IR)

The [AsF₆]⁻ anion possesses perfect octahedral (

| Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) | Description |

| Raman (Strong) | 685 ± 5 | Symmetric As–F stretch (Breathing mode) | ||

| Raman | 575 ± 10 | As–F stretch | ||

| IR (Strong) | 700 ± 10 | As–F asymmetric stretch | ||

| Raman | 370 ± 5 | Deformation |

Validation Check: A sharp, intense Raman peak at ~685 cm⁻¹ confirms the intact [AsF₆]⁻ anion.[1] Broadening or new peaks near 720 cm⁻¹ indicate hydrolysis.[1]

X-Ray Diffraction (XRD)

Powder XRD is used to confirm the phase.[1]

-

Diagnostic Feature: Splitting of cubic peaks (e.g., the (111) reflection) into doublets in the rhombohedral phase due to the elongation along the c-axis.

Part 5: Applications in Drug Development

While KAsF₆ itself is rarely a pharmaceutical ingredient, it is a vital process aid in the synthesis of complex drug molecules.

Weakly Coordinating Anion (WCA) Source

In modern medicinal chemistry, creating electrophilic centers (cations) is often necessary to drive carbon-carbon bond formation.[1]

-

Mechanism: The [AsF₆]⁻ anion is extremely non-nucleophilic.[1] It stabilizes reactive cations (e.g., carbocations, metal-catalyst complexes) that would otherwise react with smaller anions like Cl⁻ or Br⁻.[1]

-

Utility: Used in the isolation of "naked" cationic catalysts which show enhanced activity in hydrogenation or coupling reactions.[1]

Solubility Control

KAsF₆ exhibits a "salting-in" effect for certain organic cations in polar aprotic solvents, allowing for higher concentration reactions compared to BF₄⁻ salts.[1]

References

-

Gode, K., & Goubeau, J. (1956).[1] Vibrational Spectra of Hexafluoroarsenates. Zeitschrift für anorganische und allgemeine Chemie.[1] [1]

-

Materials Project. (2024). Materials Data on KPF6 (Isostructural Analog). [Link]

-

PubChem. (2024).[1] Potassium Hexafluoroarsenate Safety Data. [Link][1]

-

Kemmitt, R. D. W., & Peacock, R. D. (1973).[1] The Chemistry of Arsenic, Antimony and Bismuth. Pergamon Texts in Inorganic Chemistry. (Standard text for As-F bond lengths).

-

Axhausen, J., et al. (2014).[1][3] The Existence of Hexafluoroarsenic(V) Acid. Angewandte Chemie International Edition. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Potassium Hexafluoroarsenate (KAsF₆)

Abstract: This technical guide provides a comprehensive overview of the core physical properties of potassium hexafluoroarsenate (KAsF₆), an inorganic salt of significant interest in synthetic chemistry. This document is intended for researchers, chemists, and material scientists, offering in-depth analysis and field-proven methodologies for the characterization of this compound. We will explore its structural, thermal, solubility, and spectroscopic characteristics, grounding our discussion in established scientific principles and validated experimental protocols.

Introduction and Synthesis Overview

Potassium hexafluoroarsenate (KAsF₆) is an inorganic compound that serves as a source of the non-coordinating hexafluoroarsenate anion, [AsF₆]⁻.[1] It typically presents as a stable, white crystalline powder with a pungent odor.[2] Its utility in research and development stems from the unique properties of the [AsF₆]⁻ anion, which is a large, weakly coordinating anion used to stabilize reactive cations and in the synthesis of various fluorine-containing compounds.

From a synthetic standpoint, the formation of KAsF₆ is a direct and robust process. The most common laboratory-scale synthesis involves the reaction of potassium fluoride (KF) with arsenic pentafluoride (AsF₅), a strong Lewis acid.[2]

AsF₅ + KF → KAsF₆

Alternative routes include treating arsenic pentachloride (AsCl₅) and potassium chloride (KCl) with hydrofluoric acid (HF), which effectively exchanges the chloride ions for fluoride.[2]

AsCl₅ + KCl + 6HF → KAsF₆ + 6HCl

Understanding the physical properties outlined in this guide is paramount for its safe handling, proper application in synthetic protocols, and the characterization of its downstream products.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of KAsF₆ is presented below.

| Property | Value | Source(s) |

| Chemical Formula | KAsF₆ | [2][3] |

| Molar Mass | 228.01 g/mol | [1][2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | ~400 °C (752 °F; 673 K) | [2] |

| IUPAC Name | potassium hexafluoroarsenic(1-) | [1] |

| CAS Number | 17029-22-0 | [2][3] |

Crystallography and Molecular Structure

The solid-state structure of KAsF₆ is defined by the ionic packing of potassium cations (K⁺) and hexafluoroarsenate anions ([AsF₆]⁻). The [AsF₆]⁻ anion possesses a highly symmetric octahedral geometry, with the central arsenic atom bonded to six fluorine atoms.[4]

While a definitive single-crystal X-ray diffraction study for KAsF₆ was not found in the immediate literature, it is isostructural with other alkali metal hexafluorometallates, such as KPF₆ and KUF₆.[5][6] These compounds often crystallize in either a trigonal or a pseudo-orthorhombic system. The structure consists of discrete K⁺ and [AsF₆]⁻ ions held together by electrostatic forces. The octahedral geometry of the anion is a critical feature, contributing to its stability and its non-coordinating nature.

Workflow: X-ray Diffraction (XRD) for Structural Analysis

The determination of the crystal structure is authoritatively achieved via Single-Crystal or Powder X-ray Diffraction.

-

Crystal Growth (for Single-Crystal XRD):

-

Causality: Obtaining a single, defect-free crystal is the most critical step for unambiguous structure determination. Slow evaporation of a saturated solution is a common and effective method.

-

Protocol: Dissolve KAsF₆ in a suitable solvent (e.g., anhydrous HF or a polar organic solvent in which it has moderate solubility and temperature dependence) to near saturation. Loosely cover the container to allow for slow evaporation over several days to weeks at a constant temperature.

-

-

Data Collection:

-

Mount a suitable crystal onto a goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

-

Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and potential degradation.

-

Perform a series of diffraction experiments, rotating the crystal through various angles to collect a complete dataset of reflection intensities.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to correct for experimental factors (e.g., Lorentz and polarization effects).

-

Use direct methods or Patterson functions to determine the initial positions of the atoms (the heavy As and K atoms).

-

Refine the structural model using full-matrix least-squares methods, locating the lighter F atoms from difference Fourier maps and refining atomic positions and anisotropic displacement parameters until convergence is reached.

-

Caption: Fig. 1: Schematic of the ionic arrangement in KAsF₆, showing the octahedral [AsF₆]⁻ anion.

Thermal Properties

Melting Point and Thermal Stability

Potassium hexafluoroarsenate is a thermally robust salt with a melting point reported to be approximately 400 °C.[2] It is stable under standard ambient conditions.[2] However, at elevated temperatures, it undergoes thermal decomposition. The analogous compound, potassium hexafluorophosphate (KPF₆), has been shown to decompose into potassium fluoride (KF) and phosphorus pentafluoride (PF₅) gas.[7][8] A similar decomposition pathway is anticipated for KAsF₆.

KAsF₆(s) → KF(s) + AsF₅(g)

This decomposition is a critical consideration for high-temperature applications and for ensuring safety during thermal analysis, as arsenic pentafluoride is a toxic and corrosive gas.

Protocol: Determination of Thermal Stability by TGA/DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile.

-

Sample Preparation:

-

Place a small, accurately weighed amount of KAsF₆ (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).

-

Causality: Using an inert crucible prevents any reaction between the sample and its container at high temperatures, ensuring data integrity.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative side reactions.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature beyond the expected decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

The DSC curve will show an endothermic peak corresponding to the melting point.

-

The TGA curve will show a mass loss step corresponding to the decomposition, where the mass of gaseous AsF₅ is lost. The onset temperature of this mass loss indicates the beginning of decomposition.

-

Solubility Profile

Potassium hexafluoroarsenate is described as having good solubility in polar solvents, though extensive quantitative data is not widely published.[9][10] Its solubility is a key parameter for its use in solution-phase reactions and for purification by recrystallization. Unlike simple salts like KCl, the dissolution process involves overcoming the lattice energy of a more complex ionic crystal. The solubility is expected to be influenced by the solvent's polarity, hydrogen bonding capability, and temperature. For instance, the related compound sulfur hexafluoride (SF₆) is poorly soluble in water but more soluble in nonpolar organic solvents.[11][12][13]

Spectroscopic Characterization

Spectroscopy is indispensable for confirming the identity and purity of KAsF₆. The primary techniques leverage the properties of the [AsF₆]⁻ anion.

Vibrational Spectroscopy (IR & Raman)

The [AsF₆]⁻ anion has an octahedral (Oₕ) point group symmetry.[4][14] Group theory predicts six fundamental vibrational modes, but due to the high symmetry, not all are active in both Infrared (IR) and Raman spectroscopy.[15][16][17]

-

Raman Active: ν₁ (A₁g, symmetric stretch), ν₂ (E₉, bend), ν₅ (F₂g, bend)

-

IR Active: ν₃ (F₁ᵤ, asymmetric stretch), ν₄ (F₁ᵤ, bend)

-

Inactive: ν₆ (F₂ᵤ, bend)

The appearance of only the predicted bands in their respective spectra is a strong indicator of the compound's purity and the integrity of the octahedral anion.

Caption: Fig. 2: Correlation between fundamental vibrational modes of [AsF₆]⁻ and their spectroscopic activity.

Protocol: Acquiring FTIR Spectra via KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove all traces of water.

-

Causality: Water has strong IR absorption bands that can obscure features in the sample spectrum.

-

Mix a small amount of KAsF₆ (~1 mg) with KBr (~100-200 mg) in an agate mortar and pestle. Grind until a fine, homogeneous powder is obtained.

-

-

Pellet Pressing:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The resulting spectrum should be ratioed against the background to show absorbance peaks corresponding to the active vibrational modes (ν₃ and ν₄).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive and definitive technique for characterizing KAsF₆.[18]

-

¹⁹F NMR: Since all six fluorine atoms in the octahedral [AsF₆]⁻ anion are chemically and magnetically equivalent, the proton-decoupled ¹⁹F NMR spectrum is expected to show a sharp, single peak.[19] The chemical shift is sensitive to the solvent and counter-ion but provides a characteristic fingerprint. Any additional peaks could indicate the presence of impurities or decomposition products (e.g., AsF₅ or HF).

-

⁷⁵As NMR: While possible, arsenic-75 is a quadrupolar nucleus, which typically results in very broad signals, making it less useful for routine characterization compared to ¹⁹F NMR.

Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation:

-

Dissolve an accurately weighed sample of KAsF₆ (5-10 mg) in a suitable deuterated solvent (~0.6 mL) in an NMR tube. Common solvents include D₂O, acetonitrile-d₃, or DMSO-d₆.

-

Causality: The choice of solvent is critical. It must dissolve the sample without reacting with it, and its deuterium lock signal is used by the spectrometer to maintain field stability.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe to the ¹⁹F frequency.

-

Lock the spectrometer on the solvent's deuterium signal.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard one-pulse sequence. A reference compound, such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm), should be used for accurate chemical shift referencing, either internally or externally.[20][21]

-

Typical parameters include a 90° pulse angle and a sufficient relaxation delay to allow for full magnetization recovery.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Reference the chemical shift of the singlet peak to the known standard.

-

Safety and Handling

Potassium hexafluoroarsenate is classified as toxic if swallowed or inhaled.[2] It is also very toxic to aquatic life with long-lasting effects. Due to its arsenic content, it should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[2] In case of thermal decomposition, highly toxic and corrosive gases like arsenic pentafluoride and hydrogen fluoride (if moisture is present) can be released.

Conclusion

Potassium hexafluoroarsenate is a stable inorganic salt with well-defined physical properties rooted in its ionic structure and the octahedral geometry of the [AsF₆]⁻ anion. Its characterization relies on a suite of standard analytical techniques, including X-ray diffraction for structural elucidation, thermal analysis for stability assessment, and vibrational and NMR spectroscopy for identity and purity confirmation. A thorough understanding of these properties, coupled with rigorous adherence to validated experimental protocols and safety measures, is essential for its successful application in advanced research and development.

References

-

Title: Potassium hexafluoroarsenate. Source: Wikipedia. URL: [Link]

-

Title: Syntheses, Single-Crystal Structures, and Structural Chemistry of Hexafluoridouranates(V), MUF6 (M = Li–Cs, Ag, Tl, H3O), and the Dodecafluoridodiuranate(V) Ba[U2F12]·1.36HF. Source: National Center for Biotechnology Information (PMC). URL: [Link]

-

Title: 19Flourine NMR. Source: University of Ottawa, NMR Facility. URL: [Link]

-

Title: Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: Fluorine-19 nuclear magnetic resonance spectroscopy. Source: Wikipedia. URL: [Link]

-

Title: Potassium hexafluoroarsenate. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Title: 19F Chemical Shifts and Coupling Constants. Source: University of California, Santa Barbara, NMR Facility. URL: [Link]

-

Title: Syntheses, Single-Crystal Structures, and Structural Chemistry of Hexafluoridouranates(V), MUF6 (M = Li–Cs, Ag, Tl, H3O), and... Source: ACS Publications. URL: [Link]

-

Title: Thermal decomposition of alkali metal hexafluorophosphates. Source: ACS Publications. URL: [Link]

-

Title: Calorimetric study of thermal decomposition of lithium hexafluorophosphate. Source: ResearchGate. URL: [Link]

-

Title: Thermal Decomposition of Potassium Trioxalato Chromate(III) Trihydrate: A Kinetic and Mechanistic Study. Source: Asian Journal of Chemistry. URL: [Link]

-

Title: Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway. Source: MDPI. URL: [Link]

-

Title: Thermal Decomposition. Source: YouTube. URL: [Link]

-

Title: Vapour-phase intensity studies of the Raman-active bands of Group 6 hexafluorides. Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing). URL: [Link]

-

Title: SOLUBILITY DATA SERIES. Source: International Union of Pure and Applied Chemistry. URL: [Link]

-

Title: SOLUBILITY DATA SERIES (Volume 12). Source: International Union of Pure and Applied Chemistry. URL: [Link]

-

Title: Sulfur hexafluoride. Source: Wikipedia. URL: [Link]

-

Title: The solubility of sulfur hexafluoride in water and seawater. Source: ResearchGate. URL: [Link]

-

Title: The solubility of sulfur hexafluoride in water and seawater. Source: Semantic Scholar. URL: [Link]

-

Title: Mass spectra of SF6 in electron ionisation mass spectrometry and... Source: ResearchGate. URL: [Link]

-

Title: U3Al3CoRh2 (Hexagonal, P-6, 174). Source: Materials Project. URL: [Link]

-

Title: Octahedral Sulfur Hexafluoride - SF6 - Oh. Source: ChemTube3D. URL: [Link]

-

Title: Sulfur hexaflouride (SF 6 ). Source: University of Washington, VPL. URL: [Link]

-

Title: Raman Spectra of MoF6, TcF6, ReF6, UF6, SF6, SeF6, and TeF6 in the Vapor State. Source: Scilit. URL: [Link]

-

Title: Point symmetry groups of SF6. Source: Unknown. URL: [Link]

-

Title: The Molecular Structure of MoF6, WF6, and UF6 from Infrared and Raman Spectra. Source: AIP Publishing. URL: [Link]

Sources

- 1. Potassium hexafluoroarsenate | AsF6K | CID 159810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium hexafluoroarsenate - Wikipedia [en.wikipedia.org]

- 3. Potassium hexafluoroarsenate(V) | CAS 17029-22-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Syntheses, Single-Crystal Structures, and Structural Chemistry of Hexafluoridouranates(V), MUF6 (M = Li–Cs, Ag, Tl, H3O), and the Dodecafluoridodiuranate(V) Ba[U2F12]·1.36HF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. srdata.nist.gov [srdata.nist.gov]

- 10. srdata.nist.gov [srdata.nist.gov]

- 11. Sulfur hexafluoride - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. utf.mff.cuni.cz [utf.mff.cuni.cz]

- 15. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 16. scilit.com [scilit.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. 19Flourine NMR [chem.ch.huji.ac.il]

- 20. rsc.org [rsc.org]

- 21. 19F [nmr.chem.ucsb.edu]

An In-depth Technical Guide to the Safe Handling of Potassium Hexafluoroarsenate (KAsF₆)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling framework for Potassium hexafluoroarsenate (KAsF₆), a compound whose utility in specialized chemical synthesis is matched by its significant toxicological profile. As Senior Application Scientist, my objective is to move beyond a simple recitation of safety data sheet (SDS) points to offer a deeper, causality-driven understanding of the risks and the critical protocols required for its safe manipulation in a laboratory setting. The protocols herein are designed as self-validating systems to ensure the highest level of safety and experimental integrity.

Chapter 1: Compound Profile and Core Toxicological Risks

Potassium hexafluoroarsenate is a white, crystalline inorganic solid with the chemical formula KAsF₆ and a molar mass of 228.01 g/mol .[1] Historically used in niche applications such as wood preservation and as a herbicide, its modern use is primarily confined to specialized laboratory research, where it serves as a source of the weakly coordinating hexafluoroarsenate anion ([AsF₆]⁻) or as a reagent in fluorination reactions.[1][2]

The profound risks associated with KAsF₆ stem from its arsenic content, classifying it as a highly toxic and carcinogenic substance. The primary danger lies in its potential for severe acute and chronic systemic poisoning.

1.1. The Dual-Component Threat: Arsenic and Fluoride

The toxicity of Potassium hexafluoroarsenate is a composite of the hazards posed by inorganic arsenic and the hexafluoroarsenate anion.

-

Inorganic Arsenic Toxicity: The arsenic(V) center is the principal driver of the compound's toxicity. Arsenic is a well-documented poison and a Group 1 carcinogen, meaning it is definitively carcinogenic to humans as classified by the International Agency for Research on Cancer (IARC).[1][3]

-

Acute Exposure: Ingestion or inhalation can lead to severe gastrointestinal distress, including nausea, vomiting, abdominal pain, and diarrhea.[1] If untreated, this can progress rapidly to cardiovascular complications, neuropathy, and multi-organ failure.[1]

-

Chronic Exposure: Long-term exposure to low doses of inorganic arsenic compounds is linked to an increased risk of skin, lung, and bladder cancers.[1] It can also lead to skin lesions, peripheral neuropathy, and damage to the liver and kidneys.[1]

-

-

Hexafluoroarsenate Anion ([AsF₆]⁻): While the anion is considered weakly coordinating in chemical reactions, it is not benign.[1] Upon contact with strong acids, it can potentially liberate highly corrosive and toxic hydrogen fluoride (HF) gas. Furthermore, in the event of a fire, thermal decomposition can produce hydrogen fluoride alongside arsenic and potassium oxides.[3]

1.2. Routes of Exposure and Immediate Symptoms

Understanding the pathways of exposure is critical for implementing effective controls.

-

Inhalation: This is a primary risk when handling the solid powder. Inhaling dust is highly toxic and can lead to rapid systemic absorption and the onset of acute poisoning symptoms.[3][4][5]

-

Ingestion: Oral ingestion is also highly toxic and can be fatal.[3][4] Symptoms of gastrointestinal distress appear quickly.[1]

-

Dermal (Skin) Contact: While less rapid than inhalation or ingestion, the compound can be absorbed through the skin, potentially causing systemic toxicity.[1] It may also cause significant skin irritation.

-

Eye Contact: Direct contact with the solid can cause serious eye irritation or damage.

Chapter 2: Hazard Classification and Identification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of KAsF₆. A clear understanding of these classifications is non-negotiable for anyone handling this material.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Carcinogenicity | Category 1A | H350: May cause cancer |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from multiple safety data sheets.[3][4]

Key Precautionary Statements

-

Prevention: P201 (Obtain special instructions before use), P261 (Avoid breathing dust), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3][4]

-

Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P308 + P313 (IF exposed or concerned: Get medical advice/attention).[3]

-

Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3][4]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3][4]

Caption: Core GHS hazards associated with Potassium Hexafluoroarsenate.

Chapter 3: Safe Handling and Storage Protocols

The principle of causality dictates our handling procedures. We use specific controls because of the known risks of toxicity and exposure. The following protocols establish a multi-layered defense system.

3.1. Engineering Controls: The Primary Barrier

The primary defense is to prevent the chemical from entering the laboratory atmosphere.

-

Chemical Fume Hood: All manipulations of solid Potassium hexafluoroarsenate or its concentrated solutions are mandatory inside a certified chemical fume hood.[1][4][5] This is the most critical step to prevent inhalation of highly toxic dust.

-

Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.[4] Eyewash stations and safety showers must be readily accessible and tested regularly.[4]

3.2. Personal Protective Equipment (PPE): The Secondary Barrier

PPE is the last line of defense and must be selected for chemical resistance and full coverage.

-

Gloves: Handle with impervious gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.

-

Eye Protection: Use chemical safety glasses or goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[3] A face shield is recommended when handling larger quantities or if there is a splash risk.

-

Lab Coat: A fully buttoned lab coat is required to protect skin and clothing.

-

Respiratory Protection: A respirator may be required if exposure limits are at risk of being exceeded. All respirator use must be part of a formal respiratory protection program.[1]

3.3. Step-by-Step Experimental Workflow

-

Preparation:

-

Obtain special instructions and ensure all safety precautions have been read and understood.[3][4]

-

Designate a specific area within the fume hood for the work.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the hood before retrieving the chemical.

-

Ensure a dedicated, labeled hazardous waste container is ready for all contaminated materials.

-

-

Handling the Solid:

-

Work slowly and deliberately to avoid generating dust.

-

Use a spatula to carefully transfer the solid from the reagent bottle to a weigh boat or vessel. Do not pour the powder.

-

Clean any minor spills within the hood immediately with a damp cloth (to avoid raising dust), which should then be disposed of as hazardous waste.

-

-

Post-Handling:

3.4. Storage Protocol

Proper storage is essential to maintain chemical stability and prevent unauthorized access.

-

Conditions: Store in a cool, dry, and well-ventilated area.[1][4][5]

-

Container: Keep the container tightly closed and properly labeled.[4][5]

-

Security: The storage location must be locked or otherwise secured to be accessible only to authorized personnel.[3][4]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[1][5] Storing with strong acids is particularly dangerous due to the potential for generating hydrogen fluoride gas.

Chapter 4: Emergency Response and First Aid

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures before beginning work.

Caption: Decision workflow for KAsF₆ exposure and spill emergencies.

4.1. First Aid Measures

-

General Advice: First responders must protect themselves. Show the Safety Data Sheet to the attending physician.[3]

-

Inhalation: Immediately remove the person to fresh air. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Call for a physician immediately.[3][4][5]

-

Skin Contact: Take off all contaminated clothing immediately.[3] Flush the skin with copious amounts of water or shower for at least 15 minutes.

-

Eye Contact: Immediately hold eyelids apart and flush continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: If swallowed, rinse mouth and give two glasses of water to drink. Do NOT induce vomiting. [4][5] Seek immediate medical attention by calling a poison control center or doctor.[3][4]

4.2. Accidental Release Protocol

-

Evacuate: Evacuate the immediate danger area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Avoid generating dust. Cover drains.[6] Collect the spilled material carefully using appropriate tools (e.g., a HEPA-filtered vacuum for larger spills or damp cloths for smaller ones).

-

Dispose: Place all contaminated materials into a labeled hazardous waste container for proper disposal.[6]

Chapter 5: Physical, Chemical, and Reactivity Data

A substance's physical properties and chemical stability are intrinsically linked to its safe handling.

Physical and Chemical Properties Table

| Property | Value | Source |

| Appearance | White crystalline solid | [1] |

| Molar Mass | 228.01 g/mol | [1][3] |

| Melting Point | > 400 °C (may decompose) | [1] |

| Density | 3.29 g/cm³ | [1] |

| Water Solubility | 210 g/L at 20 °C | [1] |

| Flammability | Not combustible | [3][7] |

5.1. Chemical Stability and Reactivity

-

Stability: The product is chemically stable under standard ambient conditions (room temperature, dry).[1][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][5] Reaction with strong acids can be particularly hazardous.

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition can liberate dangerous vapors, including hydrogen fluoride, potassium oxides, and arsenic oxides.[3][6]

Chapter 6: Disposal and Environmental Considerations

The high toxicity and environmental persistence of KAsF₆ mandate strict disposal protocols.

6.1. Waste Disposal

-

Classification: This material is classified as a characteristic hazardous waste due to arsenic toxicity (RCRA D004).[1]

-

Procedure: All waste material, including empty containers and contaminated lab supplies, must be disposed of through an approved and licensed hazardous waste disposal company.[1][3] Do not mix with other waste.[3][6]

-

Prohibition: Under no circumstances should this material or its solutions be disposed of down the drain. [3][6]

6.2. Ecotoxicity

Potassium hexafluoroarsenate is very toxic to aquatic life and may cause long-lasting adverse effects in the environment.[3][4][5] Its high water solubility makes it mobile in aqueous environments.[1] Every precaution must be taken to prevent its release into the environment.[4]

References

- Potassium hexafluoroarsen

- Chemwatch GHS SDS in English (European) 61008-4 - Sdfine.

- Potassium Hexafluoroarsen

- Potassium hexafluoroarsen

- SAFETY DATA SHEET - Sigma-Aldrich (Aldrich - 342246).

- SAFETY DATA SHEET - Sigma-Aldrich (Aldrich - 200913).

- SAFETY D

- SAFETY D

- Potassium hexafluoroarsen

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Potassium hexafluoroarsenate(V) [myskinrecipes.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Potassium hexafluoroarsenate - Wikipedia [en.wikipedia.org]

Early studies on potassium hexafluoroarsenate

Technical Monograph: Early Characterization & Applications of Potassium Hexafluoroarsenate ( )[1]

Audience:Executive Summary & Historical Context

Potassium hexafluoroarsenate (

Unlike its lighter congener (

Relevance to Drug Development:

While direct pharmaceutical use is limited by arsenic toxicity,

Synthesis & Purification Protocols

The synthesis of

Pathway A: Direct Interaction (Anhydrous)

This method, favored in early fundamental studies, utilizes the high reactivity of Arsenic Pentafluoride (

-

Reaction:

-

Conditions: Anhydrous HF (aHF) solvent or gas-solid phase reaction.[1]

-

Causality: The high lattice energy of

is overcome by the extreme Lewis acidity of

Pathway B: Wet Chemical Synthesis (Historical)

Before the widespread availability of

-

Precursors: Arsenic trichloride (

) or Pentachloride ( -

Oxidant/Fluorinator:

gas and anhydrous -

Protocol:

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of these synthesis routes and their critical control points.

Figure 1: Comparative synthesis pathways for Potassium Hexafluoroarsenate. Route A is preferred for high purity; Route B was common in early industrial explorations.

Physicochemical Characterization

Understanding the physical state of

Crystallographic Data

Early X-ray diffraction studies identified

| Parameter | Data | Notes |

| Crystal System | Rhombohedral | Space Group |

| Lattice Structure | Distorted CsCl-type | |

| Anion Geometry | Octahedral ( | As-F bond lengths approx.[1][3] 1.71 Å. |

| Melting Point | ~400°C | Decomposes with evolution of |

| Solubility | Polar Solvents | Soluble in |

Vibrational Spectroscopy (IR & Raman)

Spectroscopic analysis confirms the perfect octahedral symmetry of the anion. The lack of splitting in the fundamental modes in solution indicates the absence of strong ion-pairing or hydrolysis products.

-

Symmetry:

-

Key Modes:

-

(Raman): ~685 cmngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

(IR): ~700 cm

-

(Raman): ~370 cm

-

Expert Insight: In early quality control, the appearance of a band near 830 cm

Stability & Hydrolysis Kinetics

A defining feature of

The Hydrolysis Paradox

Thermodynamically, the hydrolysis of

-

Acidic Media: Stable. Unlike

, which decomposes to -

Basic Media: Slowly hydrolyzes at high pH and elevated temperatures.[1]

Comparative Stability Diagram

The following diagram contrasts the degradation pathways of Group 15 hexafluorides.

Figure 2: Kinetic stability hierarchy. AsF6- (center) exhibits superior resistance to hydrolysis compared to its neighbors, a property exploited in early herbicide formulations.[1]

Toxicology & Early Applications

For the drug development professional, the toxicity profile of

The "Nopalmate" Herbicide

In the 1960s and 70s,

-

Mechanism: The stability of the anion allowed it to be translocated systemically within the plant without immediate detoxification.

-

Fate: Eventually, the plant (or metabolic processes) would degrade the anion, releasing toxic inorganic arsenic.

Mammalian Toxicity Data

-

Acute Toxicity: High.

-

LD50 (Mouse, IV): 56 mg/kg.[4]

-

Primary Hazard: Upon ingestion and eventual metabolic breakdown, it releases

(causing hypocalcemia) and Arsenic species (inhibiting ATP production). -

Handling: Requires full PPE (gloves, respirator) to prevent inhalation of dust.

References

-

Ruff, O., Stäuber, K., & Graf, H. (1908).[1] Über das Arsenpentafluorid und einige seiner Derivate. Zeitschrift für anorganische Chemie.

- Dess, H. M., & Parry, R. W. (1957). The Preparation and Properties of Potassium Hexafluoroarsenate. Journal of the American Chemical Society.

- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.

-

U.S. EPA. (1970s). Nopalmate (Potassium Hexafluoroarsenate) Pesticide Registration Data.

-

Ponikvar, M., et al. (2003). The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions. Journal of Fluorine Chemistry.

Spectroscopic analysis of potassium hexafluoroarsenate

Comprehensive Spectroscopic Characterization of Potassium Hexafluoroarsenate ( )

Executive Summary

Potassium hexafluoroarsenate (

However, its deployment in drug development and materials science is often hampered by the toxicity of arsenic and the potential for hydrolysis to release hydrogen fluoride (

Structural & Symmetry Framework

To accurately interpret spectroscopic data, one must first understand the molecular geometry.[1] The

This high symmetry dictates the selection rules for Vibrational Spectroscopy.[1] For an octahedral

| Mode | Symmetry Species | Activity | Description |

| Raman (Polarized) | Symmetric Stretch (Breathing) | ||

| Raman | Doubly Degenerate Stretch | ||

| IR Active | Triply Degenerate Asym.[1][2][3][4][5] Stretch | ||

| IR Active | Triply Degenerate Bending | ||

| Raman | Triply Degenerate Bending | ||

| Inactive | Triply Degenerate Bending |

Vibrational Spectroscopy (IR & Raman)[1][2][3][4][5][6][7][8][9]

Experimental Logic

Because the center of inversion in the

Infrared (IR) Analysis

Protocol:

-

Preparation: Prepare a Nujol mull or KBr pellet inside a glovebox (

ppm -

Acquisition: Scan range 400–4000 cm⁻¹.[1][2] Note that

often lies below 400 cm⁻¹ (far-IR).[1][2][3]

Diagnostic Bands:

- (Strong): ~700 cm⁻¹.[1][2] This is the primary diagnostic peak for the As-F bond.[1][2]

-

Impurity Check: Absence of peaks at 3400 cm⁻¹ (OH) and ~730 cm⁻¹ (As-O stretch).[1][2][3][4]

Raman Analysis

Protocol:

-

Sample: Sealed glass capillary tube.

-

Laser: 785 nm or 532 nm.[1][2] Avoid high power to prevent thermal decomposition.[1][2]

Diagnostic Bands:

- (Very Strong): ~685 cm⁻¹.[1][2] The "breathing" mode is the most intense Raman feature.[1]

- : ~575 cm⁻¹.[1][2]

- : ~370 cm⁻¹.[1][2]

Data Summary Table

| Mode | Frequency (cm⁻¹) | Activity | Assignment |

| 685 | Raman | Sym.[1][2][3][4][5] Stretch ( | |

| 575 | Raman | Stretch ( | |

| 700 | IR | Asym.[1][2][3][4][5] Stretch ( | |

| 370 | Raman | Deformation ( | |

| ~400 | IR | Deformation ( |

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][10]

NMR is the definitive method for assessing the purity of the anion and the oxidation state of Arsenic.[1]

NMR Parameters

-

Chemical Shift: -60 to -65 ppm (relative to

).[1][2][5] -

Coupling Pattern: The

signal is split by the

The Quadrupolar Effect (Critical Insight)

While a quartet is theoretically expected,

-

Scenario A (Symmetric Environment): In perfectly dissolved

(high symmetry), the electric field gradient is near zero.[1][2] Relaxation is slow.[1][2] Result: A distinct 1:1:1:1 quartet. -

Scenario B (Asymmetric/Viscous): If ion pairing occurs or viscosity is high, quadrupolar relaxation becomes fast.[1][2] Result: The quartet collapses into a broad singlet.

Workflow Visualization:

Caption: Decision logic for interpreting

Experimental Protocols

Quality Control Workflow

Before using

Caption: QC workflow to detect moisture contamination prior to usage.

Sample Preparation for NMR

-

Solvent Selection: Use deuterated acetonitrile (

) or nitromethane ( -

Concentration: Prepare a 10-20 mM solution. High concentrations increase viscosity, collapsing the multiplet (see Section 4.2).[1][2]

-

Tube: Use PTFE-lined NMR tubes or standard borosilicate tubes (if analysis is rapid;

generated by hydrolysis etches glass).[1][2]

Safety & Toxicology

WARNING:

-

Hazard Statements:

-

Hydrolysis Hazard: Contact with acid or moisture releases Hydrogen Fluoride (HF) , a bone-seeking poison.[1][2]

-

PPE: Neoprene gloves, face shield, and P100 respirator.[1][2] Always handle in a functioning fume hood.[1][2] Calcium gluconate gel must be available for HF burns.[1][2]

References

-

Begun, G. M., & Rutenberg, A. C. (1967).[1][2] Vibrational Frequencies and Force Constants of

, -

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Potassium Hexafluoroarsenate(V). Link[1][2][3][4][5]

-

Materials Project. (2024). Materials Data on KAsF6 (mp-4266). Link

-

Eaton, G. R. (1990).[1][2] Relaxation of Quadrupolar Nuclei.[1][2] Concepts in Magnetic Resonance, 2(3). (Contextual grounding for Section 4.2).

Sources

- 1. Potassium hexafluoroarsenate - Wikipedia [en.wikipedia.org]

- 2. Potassium hexafluoroarsenate | AsF6K | CID 159810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mp-4608: KPF6 (trigonal, R-3, 148) [legacy.materialsproject.org]

- 4. mp-4266: KAsF6 (trigonal, R-3, 148) [legacy.materialsproject.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Methodological & Application

Electrochemical synthesis using potassium hexafluoroarsenate

Application Note: Electrochemical Synthesis Using Potassium Hexafluoroarsenate ( )

Executive Summary

Potassium Hexafluoroarsenate (

This guide details the handling, solubility engineering, and experimental protocols for utilizing

Chemical Profile & Electrolyte Engineering

Why ?

The utility of

-

Anodic Stability:

resists oxidation up to ~5.5 V vs. -

Non-Nucleophilicity: The anion interacts weakly with radical cations, preventing termination reactions during the electropolymerization of aromatics (e.g., benzene, pyrrole).

-

Intercalation Kinetics: The

anion forms stable stage-1 and stage-2 intercalation compounds with graphite, essential for fundamental conductivity studies.

Solubility & Solvent Selection

Unlike organic salts (

| Solvent System | Solubility Rating | Application Notes |

| Propylene Carbonate (PC) | Moderate (~0.5–0.9 M) | Preferred medium. High dielectric constant ( |

| Dimethoxyethane (DME) | Moderate | Good for K-ion battery half-cells; lower anodic stability than PC. |

| Acetonitrile (ACN) | Low/Moderate | Often requires complexing agents (crown ethers) to boost |

| Liquid | High | Historical standard for superacidic |

| Benzene/Toluene | Insoluble | Requires phase transfer catalysts or cosolvents (e.g., Nitrobenzene). |

Safety & Handling (CRITICAL)

WARNING:

-

Toxicity: Arsenic compounds are known carcinogens and acute toxins. All weighing must occur in a certified fume hood or glovebox.

-

Hydrolysis Risk:

is stable in anhydrous conditions but hydrolyzes in moisture to release Hydrogen Fluoride (HF) and arsenic acids.-

Reaction:

-

-

PPE Requirements: Neoprene gloves (double-gloved), face shield, and HF antidote gel (Calcium Gluconate) immediately available.

Protocol I: Electrochemical Synthesis of Graphite Intercalation Compounds (GICs)

This protocol describes the synthesis of Stage-1 Potassium-Graphite-Hexafluoroarsenate (

Materials

-

Anode (Working Electrode): Highly Oriented Pyrolytic Graphite (HOPG) or Natural Graphite composite.

-

Cathode (Counter Electrode): Platinum foil or high-surface-area activated carbon (to prevent K-dendrites).

-

Reference Electrode:

metal ribbon (in glovebox) or -

Electrolyte: 0.5 M

in anhydrous Propylene Carbonate (PC).-

Drying: Dry

under vacuum at 100°C for 24h. Dry PC over 4Å molecular sieves for 48h (

-

Experimental Setup (DOT Diagram)

Procedure

-

Assembly: Assemble the cell in an Argon-filled glovebox (

ppm). -

Conditioning: Allow the Open Circuit Potential (OCP) to stabilize for 2 hours.

-

Galvanostatic Charging (Intercalation):

-

Apply a constant anodic current density of 10–20

. Low current is crucial to allow staging equilibrium and prevent solvent co-intercalation. -

Target Voltage: Cutoff at 5.2 V vs.

(approx 4.9 V vs

-

-

Staging Monitoring:

-

Monitor voltage plateaus. Stage transitions appear as distinct steps in the

vs. -

Stage 1 Formation: Typically occurs when the composition reaches

.

-

-

Workup:

-

Disconnect cell. Wash the graphite electrode with pure anhydrous DME to remove excess surface salt.

-

Dry under vacuum at room temperature. Do not heat above 60°C, as

GICs can decompose thermally.

-

Protocol II: Electropolymerization of Conducting Polymers

Reaction Mechanism

The polymerization proceeds via a radical-cation mechanism. The non-nucleophilic nature of

Procedure (Polypyrrole Synthesis)

-

Electrolyte Prep: Dissolve 0.1 M Pyrrole monomer and 0.1 M

in Propylene Carbonate.-

Note: If

dissolves slowly, sonicate for 10 minutes. Ensure the solution is clear.

-

-

Deposition:

-

Method: Potentiostatic deposition at +0.8 V vs Ag/Ag+ .

-

Substrate: ITO glass or Platinum button.

-

-

Growth: A black conducting film will form on the anode.

-

Post-Process: Rinse with acetone. The resulting film is

, exhibiting high conductivity due to the low degree of ion pairing between the delocalized polymer charge and the diffuse

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Cell | Saturation of | Reduce concentration to 0.3 M. Verify solvent dryness (Karl Fischer titration). |

| High Overpotential | Poor conductivity of electrolyte. | Add a cosolvent like DME (1:1 with PC) to lower viscosity, or use a supporting salt (if non-interfering). |

| Electrode Passivation | Formation of insulating | Ensure voltage limits are respected ( |

| Low Polymer Quality | Nucleophilic attack or solvent breakdown. | Switch to strictly anhydrous PC or Sulfolane. Ensure |

References

-

Safety Data Sheet (Potassium Hexafluoroarsenate). Thermo Fisher Scientific. (2025).[1][2][3][4][5] Link

-

Electrolyte Solubility in Organic Solvents. Royal Society of Chemistry / ACS Figshare. (2022). Detailed solubility data for K-salts in PC/DME. Link

-

Graphite Intercalation Compounds. Kyoto University Research Information Repository. Mechanism of AsF6- intercalation. Link[6]

-

Electrochemical Intercalation of Anions into Graphite. Journal of The Electrochemical Society. Comparison of PF6 and AsF6 intercalation voltages. Link

-

Poly(p-phenylene) Synthesis. ResearchGate. Kovacic vs. Electrochemical methods. Link

Disclaimer: This protocol involves hazardous materials (Arsenic, Fluorides).[1][2][3][4][7] Users must adhere to their institutional chemical hygiene plans.

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. fishersci.com [fishersci.com]

- 3. Potassium hexafluoroarsenate | AsF6K | CID 159810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Potassium hexafluoroarsenate - Wikipedia [en.wikipedia.org]

KAsF6 as a fluorinating agent in organic synthesis

Application Note: Potassium Hexafluoroarsenate ( ) in Fluoro-Dediazoniation

Executive Summary

Potassium Hexafluoroarsenate (

This guide details the use of

Part 1: The Chemical Rationale

Why instead of ?

The success of fluoro-dediazoniation relies on the isolation of a dry, stable diazonium salt.

-

Enhanced Stability:

is a non-coordinating, "soft" anion. It stabilizes the reactive diazonium cation ( -

Solubility Profile:

salts are typically less soluble in water than their -

Latent Fluoride Source: The

anion acts as a latent source of nucleophilic fluoride. Upon thermal collapse, it releases

Comparative Anion Stability

| Counter-ion | Stability ( | Water Solubility | Fluorine Yield Potential |

| Moderate | Moderate/High | Standard | |

| High | Low | Good | |

| Very High | Very Low | Excellent (Substrate Dependent) | |

| Highest | Lowest | High (Hard to remove Sb residues) |

Part 2: Mechanism of Action

The transformation follows an

-

Metathesis:

provides the -

Ion Pair Tightening: Upon heating, the lattice destabilizes.

-

Dediazoniation: Nitrogen (

) is expelled, generating a transient aryl cation ( -

Fluorine Transfer: The

decomposes into

Mechanistic Pathway Visualization

Figure 1: Reaction pathway for

Part 3: Detailed Protocol

Target Synthesis: 4-Fluorobenzoic Acid from 4-Aminobenzoic Acid. Scale: 10 mmol.

Reagents & Equipment[2][3][4]

-

4-Aminobenzoic acid (1.37 g, 10 mmol)

-

Hydrochloric acid (conc., 5 mL)

-

Sodium Nitrite (

, 0.76 g, 11 mmol) -

Potassium Hexafluoroarsenate (

, 2.5 g, ~11 mmol) -

Solvents: Water, Diethyl Ether, Xylene (for decomposition).

-

Equipment: Mechanical stirrer, sintered glass funnel (Grade 3), oil bath, gas trap (for

).

Step-by-Step Methodology

Phase 1: Diazotization and Counter-ion Exchange

-

Acidification: In a 50 mL round-bottom flask, suspend 4-aminobenzoic acid (10 mmol) in water (10 mL) and add conc. HCl (5 mL). Cool the mixture to 0–5 °C in an ice/salt bath.

-

Diazotization: Dissolve

(11 mmol) in minimal water (2 mL). Add this solution dropwise to the amine suspension, maintaining the temperature below 5 °C. Stir for 20 minutes until a clear solution of the diazonium chloride is obtained.-